Product packaging for Dihydro-3-(isooctadecenyl)furan-2,5-dione(Cat. No.:CAS No. 58239-72-8)

Dihydro-3-(isooctadecenyl)furan-2,5-dione

Cat. No.: B1580787
CAS No.: 58239-72-8
M. Wt: 350.5 g/mol
InChI Key: SJSHEXCFGWSYAD-UHFFFAOYSA-N
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Description

Dihydro-3-(isooctadecenyl)furan-2,5-dione (CAS 58239-72-8) is a chemical compound with the molecular formula C₂₂H₃₈O₃ and a molecular weight of 350.5 g/mol . It belongs to the class of alkenylsuccinic anhydrides and is characterized by a dihydrofuran-2,5-dione (succinic anhydride) core substituted with a long-chain isooctadecenyl group . This structure confers a unique combination of a reactive anhydride ring and a hydrophobic branched alkyl chain, making it a valuable intermediate in various industrial and scientific research applications. The reactive anhydride group readily undergoes ring-opening reactions with nucleophiles, allowing the compound to be grafted onto polymers or to form covalent bonds with other molecules . Its primary research and industrial applications include its use as a reactive modifier in the polymer and resin industry to enhance adhesion, cross-linking, and compatibility in coatings, adhesives, and composite materials . It is also employed in the production of surfactants and emulsifiers, where its structure helps modify surface properties for improved dispersion and stability in formulations . Furthermore, it serves as an additive in lubricant formulations to improve oxidative stability and prevent sludge formation, and as a component in corrosion inhibitor formulations to protect metal surfaces . The compound is for research use only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O3 B1580787 Dihydro-3-(isooctadecenyl)furan-2,5-dione CAS No. 58239-72-8

Properties

IUPAC Name

3-(16-methylheptadec-10-enyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h6,8,19-20H,3-5,7,9-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSHEXCFGWSYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC=CCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866680
Record name 3-(16-Methylheptadec-10-en-1-yl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58239-72-8
Record name 2,5-Furandione, dihydro-3-(isooctadecen-1-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, dihydro-3-(isooctadecen-1-yl)-
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Record name Dihydro-3-(isooctadecenyl)furan-2,5-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to dihydro-3-(isooctadecenyl)furan-2,5-dione involves the formation of the anhydride ring by reacting maleic anhydride with isooctadecenyl alcohol. This process is typically carried out under controlled thermal and catalytic conditions to ensure high yield and purity.

  • Starting Materials :

    • Maleic anhydride
    • Isooctadecenyl alcohol (a long-chain unsaturated alcohol)
  • Catalysts :

    • Sulfuric acid is commonly used as a catalyst to promote the ring-closure reaction forming the furan-2,5-dione core.
  • Reaction Conditions :

    • Elevated temperatures, generally in the range of 120–150°C, are maintained to facilitate the reaction kinetics.
    • The reaction is performed under an inert atmosphere to prevent unwanted oxidation or side reactions.
    • Reaction time is optimized to balance conversion and minimize degradation.
  • Mechanism :

    • The hydroxyl group of isooctadecenyl alcohol attacks the electrophilic carbonyl carbon of maleic anhydride, followed by ring closure to form the dihydrofuran-2,5-dione structure.

Industrial Production Methods

Scaling up the synthesis for industrial applications requires continuous flow reactors to maintain consistent quality and optimize throughput. Key parameters include:

  • Continuous Flow Reactors :

    • Enable precise control over temperature, pressure, and residence time.
    • Improve safety by handling reactive intermediates in small volumes.
    • Facilitate better heat transfer and mixing compared to batch processes.
  • Process Optimization :

    • Temperature and pressure are carefully controlled to maximize conversion efficiency.
    • Reaction time is minimized to reduce side products and degradation.
    • Use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate reaction rates.
  • Purification :

    • Post-reaction purification typically involves vacuum distillation or column chromatography using non-polar solvents to isolate the pure compound.

Analytical Confirmation of Product Integrity

After synthesis, confirming the structural integrity and purity of this compound is critical:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Identification of proton environments in the furan ring and side chain Proton signals at δ 4.2–5.1 ppm (furan ring), δ 0.8–2.1 ppm (isooctadecenyl chain)
Infrared (IR) Spectroscopy Confirmation of functional groups, especially carbonyl stretches Strong carbonyl peaks at 1720–1820 cm⁻¹ indicating anhydride presence
Single-Crystal X-ray Diffraction (SCXRD) Definitive structural confirmation Provides 3D molecular geometry and confirmation of ring closure

Comparative Table: Reaction Parameters and Outcomes

Parameter Laboratory Scale Industrial Scale (Continuous Flow)
Temperature 120–150°C Precisely controlled, typically 130–150°C
Catalyst Sulfuric acid or p-toluenesulfonic acid Sulfuric acid or alternative acid catalysts
Atmosphere Inert (Nitrogen or Argon) Inert, with strict control to prevent oxidation
Reaction Time Several hours Minutes to hours, optimized for throughput
Purification Method Vacuum distillation, column chromatography Continuous extraction and distillation
Yield Moderate to high (70–90%) High, consistent yields >85%

Summary Table of Preparation Methods

Step Description Conditions/Notes
1. Reactants Preparation Maleic anhydride and isooctadecenyl alcohol purified High purity reagents required
2. Catalytic Reaction Reaction under acid catalysis (H₂SO₄ or PTSA) 120–150°C, inert atmosphere
3. Ring Closure Formation of dihydrofuran-2,5-dione ring Controlled temperature and time
4. Workup and Purification Removal of catalyst, isolation of product Vacuum distillation or chromatography
5. Quality Control Spectroscopic and crystallographic analysis NMR, IR, SCXRD

Additional Notes

  • The preparation method is adaptable to structural analogs by varying the alkyl or alkenyl alcohol component.
  • The presence of unsaturation in the isooctadecenyl side chain requires inert atmosphere conditions to prevent oxidation during synthesis.
  • Industrial processes emphasize continuous monitoring and automation to ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions: Dihydro-3-(isooctadecenyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to the corresponding diol.

    Substitution: The anhydride ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dihydro-3-(isooctadecenyl)furan-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the manufacturing of polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of dihydro-3-(isooctadecenyl)furan-2,5-dione involves its interaction with specific molecular targets within cells. It is known to modulate signaling pathways by binding to receptors and enzymes, thereby influencing cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Key Findings :

  • Skin Effects : The C18 analogs (iso- and linear octadecenyl) exhibit severe skin irritation and sensitization, likely due to prolonged dermal contact in lubricant formulations .
  • Aquatic Toxicity : The long-chain derivatives persist in aquatic environments, with biodegradability as low as 2–4% over 28 days .

Environmental Impact and Degradation

  • Persistence : Alkyl-substituted furan-2,5-diones exhibit low biodegradability (2–4% in 28 days via OECD 301B tests) due to their hydrophobic alkyl chains .
  • Degradation Pathways : Unlike the parent furan-2,5-dione, which reacts with HO radicals to form CO and carboxylic acids , substituted derivatives may form stable intermediates. For example, maleic anhydride derivatives produce CO2 and HCOOH under photochemical conditions, but alkyl substituents likely delay degradation .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility Density (g/cm³)
This compound 350.54 Immiscible 0.834
Dihydro-3-octylfuran-2,5-dione 210.27 No data No data
Furan-2,5-dione 98.06 Reacts with water 1.48

Table 2: Toxicity and Environmental Data

Compound Acute Aquatic Hazard Biodegradability (%)
This compound Harmful 2–4
Lubricating Oils (C20-50) Harmful 2–4

Biological Activity

Dihydro-3-(isooctadecenyl)furan-2,5-dione (CAS Number: 58239-72-8) is a bioactive compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview

This compound is derived from the reaction of maleic anhydride with isooctadecenyl alcohol. Its unique structure includes an isooctadecenyl side chain, which contributes to its distinct physicochemical properties and biological activities. This compound has been studied for its potential roles in cellular signaling, anti-inflammatory effects, and anticancer properties .

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Maleic anhydride and isooctadecenyl alcohol.
  • Catalysts : Sulfuric acid.
  • Conditions : Elevated temperatures under controlled conditions to facilitate the formation of the anhydride ring.

In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield.

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Signaling : The compound plays a role in various signaling pathways, influencing cellular responses.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines,
AnticancerCytotoxic effects on various cancer cell lines,
Cellular SignalingModulates signaling pathways involved in cell proliferation

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers observed a significant reduction in the levels of TNF-alpha and IL-6 in vitro. The compound was shown to inhibit NF-kB activation pathways, which are critical in inflammatory responses. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Effects

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, indicating that it may trigger programmed cell death pathways .

Comparative Analysis with Similar Compounds

This compound's unique side chain distinguishes it from similar compounds like Dihydro-3-(octadecenyl)furan-2,5-dione. This structural difference imparts distinct biological activities and physicochemical properties that enhance its applicability in medicinal chemistry.

Table 2: Comparison with Similar Compounds

CompoundUnique FeaturesBiological Activity
This compoundIsooctadecenyl side chainAnti-inflammatory, anticancer
Dihydro-3-(octadecenyl)furan-2,5-dioneOctadecenyl side chainLimited studies on bioactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Dihydro-3-(isooctadecenyl)furan-2,5-dione in laboratory settings?

  • Methodological Answer : The compound can be synthesized via anhydride formation using succinic acid derivatives. A common approach involves reacting maleic anhydride with iso-octadecene under controlled thermal conditions (120–150°C) in an inert atmosphere. Catalysts such as p-toluenesulfonic acid (PTSA) may accelerate the reaction. Purification is typically achieved via vacuum distillation or column chromatography using non-polar solvents. Structural analogs like dihydro-3-(octenyl)furan-2,5-dione have been synthesized using similar methods .

Table 1: Physicochemical Properties of Structural Analogs

PropertyDihydro-3-(octenyl)furan-2,5-dione Dihydro-3-(tetrapropenyl)furan-2,5-dione
Boiling Point (°C)371.5Not reported
Density (g/cm³)0.995Not reported
Refractive Index1.477Not reported

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to identify protons on the furan ring (δ 4.2–5.1 ppm) and the isooctadecenyl chain (δ 0.8–2.1 ppm). IR spectroscopy can confirm carbonyl stretches (1720–1820 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, brominated dihydrofuran analogs (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl derivatives) have been resolved using SCXRD with CCDC deposition codes (e.g., 1828960) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in the reported aquatic toxicity of this compound?

  • Methodological Answer :

  • Standardized Bioassays : Conduct acute toxicity tests using Daphnia magna or Danio rerio (zebrafish) under OECD guidelines. Evidence suggests structural analogs like dihydro-3-(octadecenyl)furan-2,5-dione exhibit acute aquatic toxicity (EC50 < 10 mg/L) .

  • Degradation Studies : Monitor hydrolytic stability at varying pH levels. Use LC-MS to identify degradation products. For furan-2,5-dione derivatives, hydroxyl radicals (HO•) generated via H2_2O2_2 photolysis can oxidize the compound, producing CO and HCOOH as byproducts .

    Table 2: Ecotoxicological Data for Related Compounds

    CompoundAcute Aquatic HazardLong-Term Hazard Classification
    Dihydro-3-(octadecenyl)furan-2,5-dione Harmful (EC50 < 10 mg/L)Not classified
    Distillates (Fischer-Tropsch, C18-) HarmfulNot classified

Q. How does the substitution pattern on the furan ring influence the compound’s reactivity in oxidation reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with HO• radicals using competitive kinetics. For furan-2,5-dione, the rate constant ratio (kcompound_{\text{compound}}/kbutane_{\text{butane}}) is 0.58 ± 0.03 at 254 nm . Steric hindrance from the isooctadecenyl group may reduce reactivity.
  • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. Larger substituents increase torsional strain, altering transition-state energetics.

Data Contradiction Analysis

Q. Why are there conflicting classifications for the skin sensitization potential of this compound?

  • Methodological Answer : Discrepancies arise from differing testing protocols. The EU CLP classifies dihydro-3-(octadecenyl)furan-2,5-dione as a Category 1B skin sensitizer , while other studies may lack data due to incomplete testing. To resolve this:

  • Conduct Local Lymph Node Assays (LLNA) to measure EC3 values.
  • Use in silico tools (e.g., OECD QSAR Toolbox) to predict sensitization based on structural alerts.

Methodological Recommendations

  • Experimental Design : For stability studies, use accelerated aging tests (40–70°C, 75% RH) and monitor via TGA/DSC to assess thermal decomposition thresholds .
  • Analytical Workflows : Combine GC-MS for volatile byproduct analysis and HRMS for non-target screening of degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-3-(isooctadecenyl)furan-2,5-dione
Reactant of Route 2
Dihydro-3-(isooctadecenyl)furan-2,5-dione

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